![molecular formula C16H15N3O2S B3004232 N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-88-2](/img/structure/B3004232.png)

N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

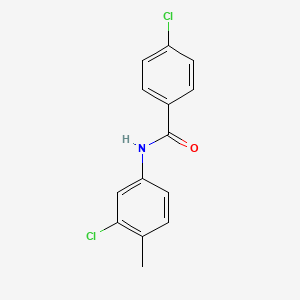

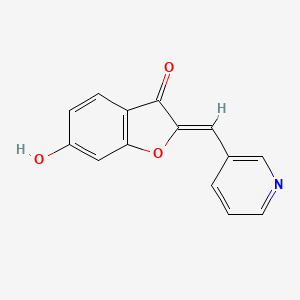

The compound of interest, N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, is a derivative of thiazolo[3,2-a]pyrimidine, which is a fused heterocyclic system that has garnered attention due to its potential biological activities. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical and physical properties, synthesis methods, molecular structures, and potential biological activities of this class of compounds.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of related compounds has been achieved through reactions involving thioxo-tetrahydropyrimidine carboxamides with ethyl chloroacetate , or by reacting aminothiazol with arylidene ethyl cyanoacetate . These methods suggest that the synthesis of this compound could potentially be carried out through similar pathways, possibly involving a cyclization step to form the thiazolo[3,2-a]pyrimidine core followed by functional group transformations to introduce the ethyl, methyl, phenyl, and carboxamide groups.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction , . These studies reveal that the central pyrimidine ring can adopt various conformations, such as a screw-boat , and that the dihedral angles between the pyrimidine moiety and the attached phenyl rings can vary, indicating different molecular conformations . These findings are crucial for understanding the three-dimensional arrangement of the compound of interest and its potential interaction with biological targets.

Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the reaction of thioxo-tetrahydropyrimidine carboxamides with ethyl chloroacetate leads to the formation of carboxamide hydrochlorides with antimicrobial activity . Similarly, the compound of interest may undergo reactions that modify its carboxamide or thiazolo groups, potentially altering its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are characterized by their crystalline structure, hydrogen bonding interactions, and molecular electrostatic potential (MEP) maps . The MEP plots can indicate reactive sites within the molecule, which are relevant for its chemical reactivity and interactions with biological targets. The intermolecular hydrogen bonding, as observed in related compounds, contributes to the stability of the molecular structure in the solid state , . These properties are essential for understanding the solubility, stability, and reactivity of the compound of interest.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various biological targets

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway , suggesting potential pathways that could be affected by this compound.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting potential outcomes of this compound’s action.

Zukünftige Richtungen

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that “N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential future applications in drug development.

Eigenschaften

IUPAC Name |

N-ethyl-3-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-3-18(12-7-5-4-6-8-12)14(20)13-9-17-16-19(15(13)21)11(2)10-22-16/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQBGOSRPQZLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)

![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)